molecular formula C26H33N3O B11107820 (3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11107820
M. Wt: 403.6 g/mol
InChI Key: HLMSHXXCFHVBIQ-UHFFFAOYSA-N
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Description

The compound you’ve described is a complex organic molecule with a unique structure. Let’s break it down:

    IUPAC Name: (3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one

    Chemical Formula: C₂₃H₃₁N₃O

Preparation Methods

Synthetic Routes::

    Method 1: One synthetic route involves the condensation of an appropriate aldehyde (e.g., cyclohexanecarbaldehyde) with an amine (e.g., methylamine) to form the imine intermediate. Subsequent cyclization of the imine with an indole derivative yields the target compound.

    Method 2: Another approach is the reaction of an indole-2-carboxylic acid derivative with an amine, followed by cyclization.

Industrial Production::
  • Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes. Optimization of reaction conditions, catalysts, and purification steps is crucial.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the indole nitrogen or other functional groups.

    Reduction: Reduction of the imine group to the corresponding amine is possible.

    Substitution: Substitution reactions can occur at various positions (e.g., aromatic substitution on the phenyl ring).

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides) in appropriate solvents.

Major Products::
  • Oxidation may yield N-oxide derivatives.
  • Reduction leads to the corresponding amine.
  • Substitution generates various substituted indole derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions and functional groups.

    Biology: It could serve as a pharmacophore for drug design due to its diverse functional groups.

    Medicine: Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: Applications in materials science, dyes, or agrochemicals.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or cellular pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

  • Similar compounds include other indole derivatives, imines, and heterocyclic structures. the specific combination of substituents in this compound sets it apart.

Remember that this overview provides a starting point, and deeper investigation is essential for a comprehensive understanding

Properties

Molecular Formula

C26H33N3O

Molecular Weight

403.6 g/mol

IUPAC Name

3-(4-butylphenyl)imino-1-[[cyclohexyl(methyl)amino]methyl]indol-2-one

InChI

InChI=1S/C26H33N3O/c1-3-4-10-20-15-17-21(18-16-20)27-25-23-13-8-9-14-24(23)29(26(25)30)19-28(2)22-11-6-5-7-12-22/h8-9,13-18,22H,3-7,10-12,19H2,1-2H3

InChI Key

HLMSHXXCFHVBIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN(C)C4CCCCC4

Origin of Product

United States

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